molecular formula C17H14F2N2O2S B6313823 3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile CAS No. 1025593-38-7

3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile

Cat. No.: B6313823
CAS No.: 1025593-38-7
M. Wt: 348.4 g/mol
InChI Key: BNTLCOALGCQAOC-GDNBJRDFSA-N
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Description

3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile is a synthetic organic compound that features both fluorinated and sulfonyl functional groups. These functional groups are often associated with significant biological activity and are commonly found in pharmaceutical and agrochemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Amino Group: Starting with 2,4-difluoroaniline, the amino group is introduced through a nucleophilic substitution reaction.

    Sulfonylation: The 3,5-dimethylphenyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides under basic conditions.

    Nitrile Formation: The nitrile group is introduced through a dehydration reaction of an amide or through a cyanation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or sulfonyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorinated aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it might be studied for its interactions with biological targets, such as enzymes or receptors, due to its unique functional groups.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases where fluorinated and sulfonyl groups are known to be beneficial.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with fluorinated aromatic rings and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group might also play a role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile: can be compared to other compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological properties and reactivity patterns.

Properties

IUPAC Name

(Z)-3-(2,4-difluoroanilino)-2-(3,5-dimethylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-11-5-12(2)7-14(6-11)24(22,23)15(9-20)10-21-17-4-3-13(18)8-16(17)19/h3-8,10,21H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLCOALGCQAOC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)S(=O)(=O)/C(=C\NC2=C(C=C(C=C2)F)F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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